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Compound of Interest

Compound Name: Afzelechin 3-O-xyloside

Cat. No.: B8259404

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies related to Afzelechin 3-O-xyloside, a naturally occurring flavan-3-ol
glycoside. While specific experimental data for Afzelechin 3-O-xyloside is not readily available
in publicly accessible databases, this document outlines the expected spectroscopic
characteristics based on its constituent moieties, afzelechin and xylose, and details the
standard experimental protocols for their determination.

Introduction

Afzelechin 3-O-xyloside is a flavonoid glycoside that has been identified in plant species such
as Cassipourea gerrardii.[1] As a member of the flavan-3-ol class, it is of interest to researchers
for its potential biological activities. The structural elucidation of such natural products relies
heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance
(NMR) spectroscopy and Mass Spectrometry (MS). This guide serves as a reference for the
anticipated spectroscopic data and the methodologies employed in its acquisition and analysis.

Predicted Spectroscopic Data

The spectroscopic data for Afzelechin 3-O-xyloside is determined by the combination of its
aglycone, afzelechin, and the attached xylopyranoside moiety at the 3-O position.

Mass Spectrometry (MS)
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Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of a molecule. For Afzelechin 3-O-xyloside (C20H22059), the expected data from high-
resolution mass spectrometry (HRMS) would be:

lonization Mode Adduct Calculated m/z
ESI+ [M+H]* 407.1337
ESI+ [M+Na]* 429.1156
ESI- [M-H]~ 405.1191

Tandem MS (MS/MS) experiments would be expected to show a characteristic loss of the
xylose moiety (a neutral loss of 132 Da), resulting in a fragment ion corresponding to the
afzelechin aglycone at m/z 275 in positive mode or m/z 273 in negative mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The chemical shifts are influenced by the electronic environment of each nucleus.

The proton NMR spectrum of Afzelechin 3-O-xyloside would exhibit signals corresponding to
both the afzelechin and xylose units. The presence of the xyloside at the 3-position of the
afzelechin core would lead to a downfield shift of the H-3 proton signal compared to the free
aglycone.

Table 1: Predicted *H NMR Chemical Shifts (& ppm) for Afzelechin 3-O-xyloside
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Predicted Chemical Shift (6 ppm) and

Position Multiplicity
Afzelechin Moiety

H-2 ~4.8 - 5.2 (d)
H-3 ~4.0 - 4.5 (m)
H-4a ~2.8 - 3.0 (dd)
H-40 ~2.6 - 2.8 (dd)
H-6 ~5.9-6.1 (d)
H-8 ~5.9- 6.1 (d)
H-2' ~7.2-7.4(d)
H-3' ~6.7 - 6.9 (d)
H-5' ~6.7 - 6.9 (d)
H-6' ~7.2-7.4(d)
Xylose Moiety

H-1" ~4.3 - 4.6 (d)
H-2" - H-5" ~3.2 - 4.0 (m)

Note: Predicted values are based on known data for similar flavonoid glycosides. Actual values
may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum would show 20 distinct signals, corresponding to the 15 carbons of
the afzelechin core and the 5 carbons of the xylose unit. The attachment of the xylose at C-3
would cause a significant downfield shift for this carbon and a slight upfield shift for the
adjacent C-2 and C-4 carbons compared to the aglycone.

Table 2: Predicted *3C NMR Chemical Shifts (6 ppm) for Afzelechin 3-O-xyloside
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Position Predicted Chemical Shift (6 ppm)

Afzelechin Moiety

C-2 ~79 - 82
C-3 ~75-78
c-4 ~28 - 30
C-4a ~99 - 101
C-5 ~156 - 158
C-6 ~95 - 97
c-7 ~157 - 159
C-8 ~94 - 96
C-8a ~155 - 157
c-1 ~130 - 132
c-2' ~128 - 130
c-3 ~115 - 117
c-4' ~157 - 159
C-5' ~115 - 117
C-6' ~128 - 130

Xylose Moiety

c-1" ~100 - 103
c-2" ~73-75
c-3" ~76 - 78
c-4" ~70 - 72
c-5" ~66 - 68
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Note: Predicted values are based on known data for similar flavonoid glycosides. Actual values

may vary depending on the solvent and experimental conditions.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the accurate structural

elucidation of natural products. The following are detailed methodologies for the key

experiments.

Sample Preparation

Isolation: Afzelechin 3-O-xyloside would be isolated from its natural source, such as the
bark of Cassipourea gerrardii, using a combination of chromatographic techniques, including
column chromatography over silica gel, Sephadex LH-20, and preparative High-Performance
Liquid Chromatography (HPLC).

Purity Assessment: The purity of the isolated compound should be assessed by analytical
HPLC with UV detection and/or LC-MS.

NMR Sample: For NMR analysis, approximately 1-5 mg of the purified compound is
dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., methanol-d4, DMSO-ds, or acetone-ds).
Tetramethylsilane (TMS) is typically used as an internal standard.

MS Sample: For MS analysis, a dilute solution of the sample (typically 1-10 pg/mL) is
prepared in a suitable solvent (e.g., methanol or acetonitrile) with or without the addition of a
small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote
ionization.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI)
source is typically used.

lonization: ESI is the preferred method for analyzing flavonoid glycosides due to its soft
ionization nature, which minimizes fragmentation and preserves the molecular ion.

Data Acquisition:
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o Full Scan MS: The instrument is operated in full scan mode over a mass range of m/z 100-
1000 to detect the molecular ions ([M+H]*, [M+Na]*, [M-H]").

o Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected in the
first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas
(e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in
the second mass analyzer.

NMR Spectroscopy

e Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is required to
obtain well-resolved spectra.

e 1D NMR Experiments:

o 'H NMR: Standard proton spectra are acquired to determine the chemical shifts, coupling
constants, and integration of all proton signals.

o 183C NMR: Carbon spectra are acquired to identify the number of unique carbon
environments. Proton-decoupled spectra are standard. DEPT (Distortionless
Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be
used to differentiate between CH, CHz, and CHs groups.

e 2D NMR Experiments:

o COSY (Correlation Spectroscopy): This experiment identifies proton-proton (*H-*H) spin-
spin coupling networks, which is crucial for assigning protons within the same spin system
(e.g., within the xylose ring or the afzelechin C-ring).

o HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple
Quantum Coherence): These experiments correlate directly bonded proton and carbon
atoms (LJCH), allowing for the assignment of carbon signals based on their attached
protons.

o HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range
(typically 2-3 bond) correlations between protons and carbons (3JCH and 3JCH). This is a
key experiment for connecting different spin systems and establishing the overall
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structure, including the position of the glycosidic linkage between the xylose and the
afzelechin core.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): These experiments identify protons that are close in
space, which can help to determine the relative stereochemistry of the molecule.

Mandatory Visualization

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis
of a natural product like Afzelechin 3-O-xyloside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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